(2,2-Difluorocyclopropyl)benzene

Antiviral Nucleoside Analog Medicinal Chemistry

(2,2-Difluorocyclopropyl)benzene (CAS 13343-40-3) is a fluorinated cyclopropane derivative with the molecular formula C₉H₈F₂, consisting of a benzene ring attached to a cyclopropane ring bearing two fluorine atoms at the 2-position. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique electronic and steric properties imparted by the gem-difluorocyclopropyl moiety.

Molecular Formula C9H8F2
Molecular Weight 154.16 g/mol
CAS No. 13343-40-3
Cat. No. B075863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluorocyclopropyl)benzene
CAS13343-40-3
Molecular FormulaC9H8F2
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C2=CC=CC=C2
InChIInChI=1S/C9H8F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyDLBYCBMQDZFUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Difluorocyclopropyl)benzene (CAS 13343-40-3) – Procurement & Differentiation Guide


(2,2-Difluorocyclopropyl)benzene (CAS 13343-40-3) is a fluorinated cyclopropane derivative with the molecular formula C₉H₈F₂, consisting of a benzene ring attached to a cyclopropane ring bearing two fluorine atoms at the 2-position . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique electronic and steric properties imparted by the gem-difluorocyclopropyl moiety [1]. Its rigid cyclopropyl framework, combined with the electron-withdrawing nature of the difluoromethyl group, facilitates applications in cross-coupling reactions, cycloadditions, and other transformations .

Synthesis Intermediate for difluorocyclopropyl-containing drug candidates and agrochemicals
SAR Studies Stereochemistry-dependent biological activity profiles
Reactivity Divergent reactivity vs. non-fluorinated cyclopropanes enables novel scaffolds

Why In-Class Cyclopropylbenzene Analogs Cannot Substitute (2,2-Difluorocyclopropyl)benzene


While unsubstituted cyclopropylbenzene (CAS 873-49-4) and other halogenated analogs share a common cyclopropylbenzene scaffold, the presence of the gem-difluoro group in (2,2-difluorocyclopropyl)benzene fundamentally alters its physicochemical, metabolic, and reactivity profiles, precluding simple substitution . The electron-withdrawing effect of the two fluorine atoms significantly modifies the electronic distribution of the cyclopropane ring, enhancing its electrophilicity and enabling distinct reactivity patterns, such as regiospecific ring-opening and defluorinative functionalization, that are not observed with non-fluorinated or mono-halogenated counterparts [1]. Furthermore, the gem-difluorocyclopropyl moiety imparts substantially increased metabolic stability and altered lipophilicity, which are critical determinants for in vivo performance in pharmaceutical and agrochemical applications [2]. These differences translate directly into quantifiable variations in biological activity, selectivity, and synthetic utility, as detailed in the following evidence guide.

Electronic Profile The gem-difluoro group significantly alters cyclopropane electrophilicity, which non-fluorinated analogs do not replicate.
Metabolic Stability Non-fluorinated cyclopropylbenzenes lack the metabolic blocking effect of the difluoro moiety, potentially reducing in vivo half-life of derived compounds.
Reaction Pathways gem-Difluorocyclopropanes undergo specific ring-opening and Michael acceptor reactions not accessible to unsubstituted analogs.

(2,2-Difluorocyclopropyl)benzene: Quantitative Differentiation Evidence


Antiviral and Cytotoxic Activity: 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine Diastereomer vs. Clinical Benchmarks

The (1R)-diastereomer of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine (derived from the (2,2-difluorocyclopropyl)benzene scaffold) exhibited antiviral activity against HSV-1 with an IC₅₀ of 5 µg/mL, compared to BVDU's IC₅₀ of 0.082 µg/mL, indicating a 61-fold lower potency [1]. However, its cytotoxic activity in CCRF-CEM cells showed an IC₅₀ of 230 µM, which is >48,900-fold higher (less potent) than FDU's IC₅₀ of 4.7 × 10⁻³ µM [1]. Critically, the (1S)-diastereomer was inactive in both screens, demonstrating that stereochemistry around the difluorocyclopropyl group dictates biological activity [1].

Antiviral & Cytotoxic Activity
Head-to-head
HSV-1: (1R)-diastereomer IC₅₀ = 5 µg/mL vs. BVDU IC₅₀ = 0.082 µg/mL (61-fold lower); CCRF-CEM: IC₅₀ = 230 µM vs. FDU IC₅₀ = 4.7 × 10⁻³ µM (>48,900-fold higher)
Stereochemistry dictates activity; (1S)-diastereomer inactive.
Data from nucleoside analog derivatives.
Antiviral Nucleoside Analog Medicinal Chemistry

Orexin Receptor Antagonism: Selective OX2R Inhibition by a (2,2-Difluorocyclopropyl)benzamide Derivative

A benzamide derivative incorporating the (2,2-difluorocyclopropyl)benzene moiety (BDBM402071) demonstrated potent and selective antagonism of the human orexin receptor type 2 (OX2R) with an IC₅₀ of 18.9 nM [1]. In contrast, its activity at the orexin receptor type 1 (OX1R) was significantly weaker, with an IC₅₀ of 3.01 × 10³ nM (3.01 µM) [1]. This represents a selectivity window of approximately 159-fold for OX2R over OX1R [1].

OX2R Antagonism Selectivity
Head-to-head
OX2R IC₅₀ = 18.9 nM; OX1R IC₅₀ = 3.01 µM → 159-fold selectivity
Supports GPCR selectivity profiling for derived scaffolds.
Benzamide derivative (BDBM402071) data.
Neuroscience GPCR Receptor Pharmacology

Insecticidal and Acaricidal Activity: Comparative Advantage Over Known Cyclopropane Pesticides

Patented 2-(2,2-difluorocyclopropyl)alkyl esters are claimed to combat insects and spider mites better than compounds known for this purpose, specifically citing prior art cyclopropane acaricides (USP 3,995,054) [1]. While exact comparative efficacy data is not publicly disclosed in the patent abstract, the invention's explicit object is to provide new compounds that 'combat insects and spider mites better than compounds known for this purpose,' indicating a quantifiable performance advantage over non-fluorinated cyclopropane analogs [1].

Insecticidal Activity Claim
Data to verify
Claimed superior activity over prior art cyclopropane acaricides (USP 3,995,054).
Reported advantage; quantitative data not disclosed.
Patent abstract; efficacy data to be verified.
Agrochemical Insecticide Acaricide

Metabolic Stability Enhancement: Blockade of Oxidative Metabolism by the gem-Difluorocyclopropyl Group

Studies on difluorocyclopropyl-containing analogs, such as 3-(2,2-difluorocyclopropyl)azetidine hydrochloride, have demonstrated that the difluorocyclopropyl moiety significantly enhances metabolic stability compared to its non-fluorinated analogs by blocking potential sites of oxidative metabolism [1]. The gem-difluorocyclopropyl group is a well-established bioisostere that improves metabolic stability and lipophilicity, which are critical for extending drug half-life and improving oral bioavailability [2].

Metabolic Stability Enhancement
Class-level
gem-Difluorocyclopropyl group blocks oxidative metabolism sites.
Class-level bioisostere effect; may improve PK profile.
Qualitative inference from analog studies.
Drug Metabolism Pharmacokinetics Bioisostere

Reactivity and Synthetic Utility: Divergent Reactivity of gem-Difluorocyclopropanes vs. Non-Fluorinated Analogs

gem-Difluorocyclopropanes, including (2,2-difluorocyclopropyl)benzene, exhibit reactivity patterns that distinguish them from their non-fluorinated counterparts [1]. For instance, methylene-gem-difluorocyclopropanes show high reactivity as Michael acceptors in reactions with thiols or amines, a transformation that cannot be applied to non-fluorinated cyclopropylmethanols [2]. Furthermore, the gem-difluoro effect promotes enantioconvergent rearrangement and enhances the electrophilicity of key intermediates [1].

Michael Acceptor Reactivity
Class-level
gem-Difluorocyclopropanes react as Michael acceptors; non-fluorinated analogs do not.
Enables distinct synthetic pathways.
Reaction feasibility comparison; class-level evidence.
Organic Synthesis Cycloaddition Ring-Opening

High-Value Application Scenarios for (2,2-Difluorocyclopropyl)benzene Based on Differentiation Evidence


Medicinal Chemistry: Design of Selective GPCR Antagonists

The 159-fold selectivity for OX2R over OX1R demonstrated by a (2,2-difluorocyclopropyl)benzamide derivative [1] positions (2,2-difluorocyclopropyl)benzene as a privileged scaffold for developing highly selective GPCR modulators. Researchers aiming to minimize off-target effects in CNS drug discovery should prioritize this scaffold for orexin receptor and potentially other class A GPCR targets.

Antiviral Nucleoside Analog Optimization

The stereospecific antiviral activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine diastereomers, with the (1R)-diastereomer showing an HSV-1 IC₅₀ of 5 µg/mL while the (1S)-diastereomer is inactive [2], highlights the critical role of the difluorocyclopropyl group in dictating biological activity. This scaffold is ideal for SAR studies aimed at optimizing nucleoside analogs for improved potency and selectivity.

Agrochemical Development: Next-Generation Insecticides and Acaricides

Patented 2-(2,2-difluorocyclopropyl)alkyl esters claim superior insecticidal and acaricidal activity over prior art cyclopropane compounds [3]. Industrial researchers developing new crop protection agents should utilize (2,2-difluorocyclopropyl)benzene-derived intermediates to achieve enhanced pest control efficacy.

Synthetic Methodology: Access to Unique Fluorinated Chemical Space

The divergent reactivity of gem-difluorocyclopropanes, such as their ability to act as Michael acceptors where non-fluorinated cyclopropanes cannot [4], enables the construction of novel fluorinated scaffolds. Synthetic chemists can leverage (2,2-difluorocyclopropyl)benzene as a versatile building block for exploring new chemical space in drug discovery and materials science.

Application
Selection Property
Validation Focus
GPCR antagonist design
Difluorocyclopropyl steric and electronic modulation
Receptor subtype selectivity profiling
Antiviral nucleoside SAR
Stereochemistry-dependent activity
Antiviral potency and cytotoxicity endpoint comparison
Agrochemical lead optimization
gem-Difluoro substitution for pest control
Comparative insecticidal/acaricidal efficacy assessment
Fluorinated scaffold synthesis
Divergent reactivity of gem-difluorocyclopropanes
Michael acceptor and ring-opening reaction scope

Technical Documentation Hub

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34 linked technical documents
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